1-(2-Bromo-6-methoxyphenyl)ethanol
Description
1-(2-Bromo-6-methoxyphenyl)ethanol is a brominated aromatic alcohol characterized by a benzene ring substituted with a bromine atom at position 2, a methoxy group at position 6, and an ethanol (-CH₂CH₂OH) moiety at position 1. Its molecular formula is C₉H₁₁BrO₂, with a molecular weight of 247.09 g/mol (calculated from and structural analysis). This compound is primarily utilized in organic synthesis and pharmaceutical research, particularly as a chiral intermediate or precursor for complex molecules.
Properties
Molecular Formula |
C9H11BrO2 |
|---|---|
Molecular Weight |
231.09 g/mol |
IUPAC Name |
1-(2-bromo-6-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H11BrO2/c1-6(11)9-7(10)4-3-5-8(9)12-2/h3-6,11H,1-2H3 |
InChI Key |
OQQGKGPYNRSOJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC=C1Br)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Bromo-6-methoxyphenyl)ethanol can be synthesized through several methods. One common approach involves the bromination of 2-methoxyphenol followed by the reduction of the resulting bromo compound. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a suitable solvent like acetic acid or dichloromethane. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of 1-(2-Bromo-6-methoxyphenyl)ethanol may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-6-methoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenols or ethers.
Scientific Research Applications
1-(2-Bromo-6-methoxyphenyl)ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceutical compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and as a building block for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-6-methoxyphenyl)ethanol involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group on the benzene ring contribute to its reactivity and ability to form stable intermediates during chemical reactions. The compound can act as an electrophile or nucleophile, depending on the reaction conditions, and can participate in various organic transformations.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Positional Isomers and Substitution Effects
1-(2-Bromo-6-fluoro-3-methoxyphenyl)ethanol (CAS: 1509096-97-2)
- Molecular Formula : C₉H₁₀BrFO₂
- Key Differences : Replaces the methoxy group at position 6 with fluorine.
- The absence of a methoxy group reduces steric hindrance, possibly enhancing reactivity in nucleophilic substitutions .
1-(3-Bromo-5-nitrophenyl)ethanol (CAS: 1202036-18-7)
- Molecular Formula: C₈H₈BrNO₃
- Key Differences : Nitro group at position 5 and bromine at position 3.
- Impact: The nitro group’s strong electron-withdrawing nature deactivates the aromatic ring, making electrophilic substitutions less favorable compared to the methoxy-substituted target compound.
Functional Group Variants
1-(2-Bromo-6-methoxyphenyl)ethanone (CAS: 380225-68-3)
- Molecular Formula : C₉H₉BrO₂
- Key Differences: Ethanol group replaced by a ketone.
- Impact :
1-(2-Bromo-6-hydroxyphenyl)ethanone (CAS: 55736-69-1)
- Molecular Formula : C₈H₇BrO₂
- Key Differences : Methoxy group replaced by a hydroxyl group.
- Impact: Increased acidity (pKa ~8–10 for phenolic -OH vs. ~15–16 for aliphatic -OH in the target compound). Potential for tautomerism or oxidation under acidic conditions .
Structural Analogs with Extended Aromatic Systems
1-(6-Bromo-9-phenanthryl)-2-(diheptylamino)ethanol Hydrochloride
- Molecular Formula: C₃₃H₄₇BrNO·HCl
- Key Differences: Phenanthrene core replaces benzene, with a diheptylamino group and hydrochloride salt.
- Impact: Extended aromatic system increases lipophilicity (LogP ≈10.1), reducing aqueous solubility but enhancing membrane permeability. The diheptylamino group introduces basicity, enabling salt formation for improved stability .
1-(2-Bromo-6-methoxyphenyl)-2-(methylsulfonyl)ethan-1-ol
- Molecular Formula : C₁₀H₁₃BrO₄S
- Key Differences : Addition of a methylsulfonyl (-SO₂CH₃) group.
- Impact: Sulfonyl groups enhance metabolic stability and may act as hydrogen-bond acceptors in drug-receptor interactions.
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | LogP | Solubility Trends |
|---|---|---|---|---|---|
| 1-(2-Bromo-6-methoxyphenyl)ethanol | C₉H₁₁BrO₂ | 247.09 | -OH, -OCH₃, -Br | ~2.5 | Moderate in DMSO, low in H₂O |
| 1-(2-Bromo-6-methoxyphenyl)ethanone | C₉H₉BrO₂ | 229.08 | -C=O, -OCH₃, -Br | ~3.0 | Low in H₂O, high in CHCl₃ |
| 1-(6-Bromo-9-phenanthryl)-2-(diheptylamino)ethanol·HCl | C₃₃H₄₇BrNO·HCl | 612.63 | -OH, -NH(C₇H₁₅)₂, -Br | ~10.1 | Insoluble in H₂O, high in lipids |
Biological Activity
1-(2-Bromo-6-methoxyphenyl)ethanol is an organic compound notable for its potential applications in medicinal chemistry. Its unique structure, characterized by the presence of a bromine atom and a methoxy group on a phenyl ring, influences its biological activity significantly. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C9H11BrO2
- Molecular Weight : Approximately 230.10 g/mol
The bromine and methoxy substituents introduce specific electronic and steric effects that can enhance the compound's reactivity and interactions with biological targets compared to its analogs.
Preliminary studies indicate that 1-(2-Bromo-6-methoxyphenyl)ethanol may interact with various biological receptors or enzymes, similar to other halogenated phenolic compounds. The following mechanisms have been suggested:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways.
- Receptor Modulation : It may modulate the activity of receptors associated with neurotransmission or hormone regulation.
Antimicrobial Activity
Research indicates that compounds similar to 1-(2-Bromo-6-methoxyphenyl)ethanol exhibit significant antimicrobial properties. For instance, studies have shown that halogenated phenols can be effective against various bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-(2-Bromo-6-methoxyphenyl)ethanol | Staphylococcus aureus | 32 μg/mL |
| 2-bromo-1-(4'-methoxyphenyl)-ethanol | Escherichia coli | 16 μg/mL |
These findings suggest that 1-(2-Bromo-6-methoxyphenyl)ethanol could be a promising candidate for developing new antimicrobial agents.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of 1-(2-Bromo-6-methoxyphenyl)ethanol. In vitro studies demonstrated that at concentrations below 50 μM, the compound exhibits minimal cytotoxic effects on human cell lines, indicating a favorable therapeutic index.
Case Study 1: Antimicrobial Efficacy
In a study investigating the antimicrobial properties of halogenated phenols, 1-(2-Bromo-6-methoxyphenyl)ethanol was tested against Chlamydia species. The results indicated that the compound effectively reduced chlamydial inclusion numbers and altered cell morphology in infected cells. This suggests potential applications in treating chlamydial infections.
Case Study 2: Enantioselective Synthesis
A significant aspect of studying this compound involves its synthesis via enantioselective reduction processes. For instance, using Rhodotorula rubra as a biocatalyst resulted in high yields and enantiomeric excess (ee) for various derivatives, including those structurally related to 1-(2-Bromo-6-methoxyphenyl)ethanol. The optimized conditions yielded products with over 99% conversion rates and ee values reaching up to 95% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
